molecular formula C17H20N4O2S B2619230 2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole CAS No. 2415540-75-7

2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole

Cat. No.: B2619230
CAS No.: 2415540-75-7
M. Wt: 344.43
InChI Key: WZDUQGISPAQXLJ-UHFFFAOYSA-N
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Description

2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperidine ring, which is further substituted with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperidine ring and the thiadiazole moiety. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Bilastine: A compound with a similar benzoxazole structure but different substituents.

    1-(2-Methoxyethyl)piperidin-3-yl methanol: Shares the piperidine and methoxyethyl groups but lacks the benzoxazole and thiadiazole moieties.

Uniqueness

What sets 2-{1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl}-1,3-benzoxazole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-[1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-22-10-8-15-19-17(24-20-15)21-9-4-5-12(11-21)16-18-13-6-2-3-7-14(13)23-16/h2-3,6-7,12H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDUQGISPAQXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCCC(C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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